3,4-Dimethoxyphenylzinc bromide
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Overview
Description
3,4-Dimethoxyphenylzinc bromide: is an organozinc compound with the molecular formula C8H9BrO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Dimethoxyphenylzinc bromide typically involves the reaction of 3,4-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
3,4-Dimethoxyphenyl bromide+Zn→3,4-Dimethoxyphenylzinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphenylzinc bromide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3,4-Dimethoxyphenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound can be used to modify biomolecules and study their interactions.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile in the presence of a palladium catalyst The palladium catalyst facilitates the transfer of the phenyl group from the zinc to the electrophile, forming a new carbon-carbon bond
Comparison with Similar Compounds
3,4-Dimethoxyphenylmagnesium bromide: Another organometallic compound used in similar reactions but with different reactivity.
3,4-Dimethoxyphenylboronic acid: Used in Suzuki-Miyaura coupling but with different reaction conditions and catalysts.
Uniqueness: 3,4-Dimethoxyphenylzinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. It offers advantages in terms of reaction conditions and product yields compared to other similar compounds.
Properties
IUPAC Name |
bromozinc(1+);1,2-dimethoxybenzene-5-ide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Zn/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEPNRJSQAKIJS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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